

An In-depth Technical Guide to Roflumilast Intermediate A: Physical and Chemical Properties

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Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). The synthesis of this complex molecule relies on the precise construction of its core structure, a process in which intermediates play a pivotal role. This technical guide focuses on Roflumilast Intermediate A, chemically known as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a critical building block in the manufacturing of Roflumilast.^[1] This document provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and its interaction with biological signaling pathways.

Chemical Identity and Physical Properties

Roflumilast Intermediate A is a substituted benzoic acid derivative with the CAS Registry Number 162401-62-9.^[2] Its structure features a benzoic acid core with cyclopropylmethoxy and difluoromethoxy substituents, which are crucial for the pharmacological activity of the final Roflumilast molecule.^[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Name	3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid	[3]
CAS Number	162401-62-9	[2]
Molecular Formula	C ₁₂ H ₁₂ F ₂ O ₄	[2]
Molecular Weight	258.22 g/mol	[2][3]
Melting Point	118-120 °C	[4]
Boiling Point	356.4 ± 37.0 °C (Predicted)	[4]
Density	1.355 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	DMSO (Slightly), Methanol (Slightly)	[4]
pKa	3.87 ± 0.10 (Predicted)	
Appearance	White to Off-White Solid	
InChIKey	IGFDIFLMMMLWKKY-UHFFFAOYSA-N	[2][3]
SMILES	C1CC1COC2=C(C=C(C=C2)C(=O)O)OC(F)F	[3]

Synthesis Protocols

Several synthetic routes for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid have been reported, primarily in patent literature. These methods often start from readily available precursors and involve a series of chemical transformations. Below are detailed experimental protocols adapted from these sources.

Synthesis from 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

This method involves the oxidation of the corresponding benzaldehyde derivative.

Experimental Protocol:

- Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[4][5]
- To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).[4][5]
- Stir the reaction mixture at room temperature for 1 hour.[4][5]
- After the reaction is complete, add water (300 ml) to precipitate the solid product.[4][5]
- Filter the solid and dry it at 40°C under vacuum to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (12 g, 48 mmol, 97% yield).[4]

Multi-step Synthesis from 3,4-dihydroxybenzaldehyde

This synthetic pathway involves protection, etherification, deprotection, and oxidation steps.

Experimental Protocol:

- Protection and Etherification: Start with 3,4-dihydroxybenzaldehyde and protect the 4-position hydroxyl group using a suitable protecting group (e.g., benzyl). Then, etherify the 3-position hydroxyl group with a halogenated methyl cyclopropane.
- Deprotection: Remove the protecting group from the 4-position hydroxyl to yield 4-hydroxy-3-cyclopropylmethoxybenzaldehyde.
- Difluoromethylation: Etherify the 4-hydroxy group using a difluoromethane source (e.g., difluorochloromethane) to obtain 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[6]
- Oxidation: Oxidize the aldehyde to the carboxylic acid as described in Protocol 2.1. The overall yield for this five-step process is reported to be up to 58.4%. [6]

Synthesis from 3-fluoro-4-hydroxybenzaldehyde

This route utilizes a nucleophilic substitution reaction followed by oxidation.

Experimental Protocol:

- Etherification: React 3-fluoro-4-hydroxybenzaldehyde with sodium chlorodifluoroacetate in a suitable solvent like DMF or NMP in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) at 90-100°C to obtain 4-difluoromethoxy-3-fluorobenzaldehyde.[\[7\]](#)
- Alkoxylation: Treat the resulting 3-fluoro-4-difluoromethoxybenzaldehyde with cyclopropylmethanol in the presence of a base to induce an electrophilic substitution of the fluorine atom, yielding 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[\[7\]](#)
- Oxidation: Oxidize the aldehyde to the final product, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, using an oxidizing agent such as sodium chlorite.[\[7\]](#)

Analytical Characterization Protocols

Accurate characterization of Roflumilast Intermediate A is crucial for quality control in drug manufacturing. The following are generalized experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy - Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
- Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

- Data Analysis: Integrate the signals and determine the chemical shifts (ppm) and coupling constants (Hz) to assign the protons to the molecular structure.

¹³C NMR Spectroscopy - Experimental Protocol:

- Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
- Instrumentation: Use a standard NMR spectrometer (e.g., 100 MHz).
- Data Acquisition: Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
- Data Analysis: Identify the chemical shifts of the carbon signals and assign them to the respective carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm^{-1}), the C=O stretch (around 1700 cm^{-1}), and the C-O stretches of the ether and carboxylic acid groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

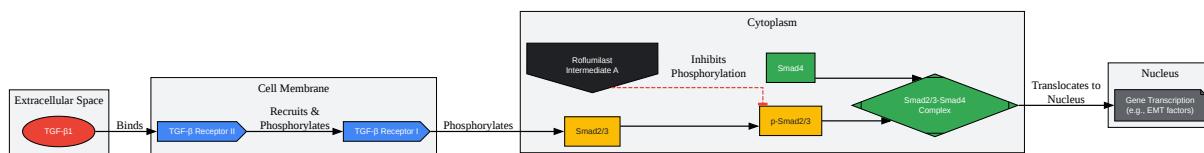
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire the mass spectrum, typically in positive or negative ion mode.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Biological Activity and Signaling Pathways

Recent studies have revealed that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is not merely an inert intermediate but possesses biological activity. It has been shown to attenuate transforming growth factor- β 1 (TGF- β 1)-induced epithelial-mesenchymal transition (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats.[4][5] The mechanism of this action involves the reduction of Smad2/3 phosphorylation.[4][5]

TGF- β 1/Smad Signaling Pathway

The Transforming Growth Factor- β (TGF- β) signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.

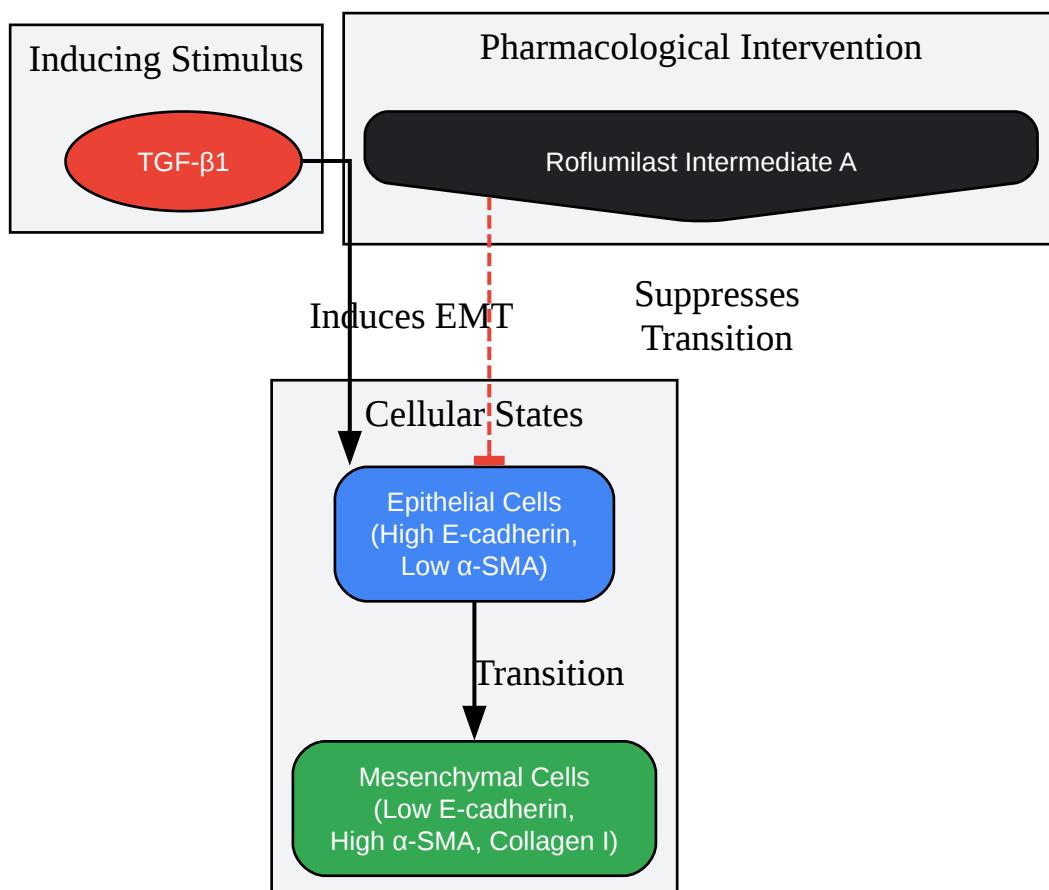


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Caption: TGF- β 1/Smad signaling pathway and the inhibitory effect of Roflumilast Intermediate A.

Epithelial-Mesenchymal Transition (EMT) Workflow

Epithelial-mesenchymal transition is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is critical in development, wound healing, and disease progression.



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